4-Chloro-1-methylquinazolin-2(1H)-one can be synthesized from various precursors, including anthranilic acid and thioacetamide, through different synthetic pathways. It falls under the category of nitrogen-containing heterocycles, specifically classified as a quinazolinone derivative. Quinazolinones are recognized for their potential pharmaceutical applications, particularly in the development of anti-cancer and anti-inflammatory agents.
The synthesis of 4-Chloro-1-methylquinazolin-2(1H)-one can be achieved through several methods. One common approach involves the reaction of anthranilic acid with thioacetamide, which leads to the formation of intermediate compounds that can be further transformed into the desired quinazolinone structure.
The molecular structure of 4-Chloro-1-methylquinazolin-2(1H)-one can be described as follows:
The characterization of this compound often employs techniques such as:
4-Chloro-1-methylquinazolin-2(1H)-one participates in various chemical reactions due to its electrophilic nature:
The mechanism of action for compounds like 4-Chloro-1-methylquinazolin-2(1H)-one typically involves interaction with biological targets such as enzymes or receptors:
Research indicates that quinazoline derivatives possess anti-cancer properties by inducing apoptosis in cancer cells or inhibiting angiogenesis.
The stability of this compound is influenced by environmental factors such as pH and temperature, which may affect its reactivity and shelf life.
4-Chloro-1-methylquinazolin-2(1H)-one has several scientific applications:
The medicinal journey of quinazolinones began in 1869 with the pioneering synthesis of 2-ethoxy-4(3H)-quinazolinone from anthranilic acid and cyanide in ethanol [3]. This foundational work established the Niementowski reaction, which evolved into a cornerstone for quinazolinone chemistry. By heating anthranilic acid with formamide at 130°C, researchers achieved the first practical route to 4(3H)-quinazolinones via an o-amidobenzamide intermediate [3]. The mid-20th century marked a critical transition when the alkaloid febrifugine—isolated from Dichroa febrifuga—demonstrated potent antimalarial activity, shifting the focus toward biologically active derivatives [5].
Contemporary drug development has leveraged this scaffold to produce FDA-approved kinase inhibitors. Gefitinib and erlotinib (4-anilinoquinazolines) emerged as paradigm-shifting EGFR inhibitors for oncology, while prazosin (a fused quinazoline) became clinically essential for hypertension and PTSD [5] [9]. The structural adaptability of quinazolinones is evidenced by over 200 natural analogs identified across plant and microbial sources, enabling diverse synthetic modifications [3]. The introduction of the 4-chloro-1-methyl motif represents a strategic innovation, balancing reactivity and stability for targeted drug discovery.
Table 1: Milestones in Quinazolinone Drug Development
Year | Development | Significance |
---|---|---|
1869 | First quinazolinone synthesis | Anthranilic acid + cyanide reaction |
1903 | Quinazoline structural characterization | Oxidation of 3,4-dihydroquinazoline |
1950s | Febrifugine isolation | Validated antimalarial applications |
2003 | Gefitinib FDA approval | First EGFR-targeted quinazolinone for lung cancer |
2020s | 4-Chloro-1-methyl derivatives | Enabling multitarget drug discovery |
The 4-chloro-1-methylquinazolin-2(1H)-one scaffold (C₉H₇ClN₂O, MW 194.62 g/mol) exhibits distinctive electronic and steric properties that underpin its drug design utility [1] [4]. Key features include:
Table 2: Physicochemical Properties of 4-Chloro-1-methylquinazolin-2(1H)-one
Property | Value | Method/Reference |
---|---|---|
Molecular formula | C₉H₇ClN₂O | PubChem CID 13488376 |
Molecular weight | 194.62 g/mol | [1] |
logP | 1.83 | Computational prediction |
logD | 1.83 | [4] |
Hydrogen bond acceptors | 2 | [4] |
Polar surface area | 15.7 Ų | [4] |
SMILES | CN1C(C=C(c2ccccc12)[Cl])=O | [4] |
Synthetic methodologies exploit this reactivity. Regioselective SNAr displaces the C4 chlorine with amines under mild conditions (e.g., THF/EtOH, 25–60°C), while the N1 methyl remains intact [8]. This enables rapid generation of libraries like 4-hydrazinyl (for hydrazide hybrids) and 4-anilino derivatives (for kinase-targeted analogs) [9].
The 4-chloro-1-methylquinazolin-2(1H)-one core has emerged as a strategic multi-target directed ligand (MTDL) scaffold, addressing complex diseases through concurrent modulation of biologically relevant pathways:
Oncology Applications
Table 3: Antitumor Profiles of Key 4-Chloro-1-methylquinazolin-2(1H)-one Derivatives
Derivative | Primary Targets | Potency (IC₅₀/EC₅₀) | Cellular Effects |
---|---|---|---|
Compound 9 | EGFR/HER2 | 145 nM (EGFR), 129 nM (HER2) | G₂/M arrest in MCF-7 cells |
Compound 4 | CDK9/COX-2 | 67 nM (CDK9), 0.78 μM (COX-2) | Pre-G₁ apoptosis induction |
5e | EGFR | 0.28 μM | Caspase-3/7 activation |
12b | CDK2/EGFR | 67 nM (CDK2), 90 nM (EGFR) | Synergistic growth inhibition |
Neurological Applications
Quinazolinones like N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine exhibit triple activity:
This aligns with MTDL strategies for Alzheimer’s disease, where simultaneous targeting of cholinergic dysfunction and amyloid pathology enhances efficacy [5] [7].
Synthetic Advantages for MTDL Design
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1